molecular formula C15H16BrO3P B3966385 ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate

ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate

Cat. No. B3966385
M. Wt: 355.16 g/mol
InChI Key: NGXJPBQJSVMJGQ-UHFFFAOYSA-N
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Description

Ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDP is a phosphonate ester that has been synthesized for its potential use as a ligand in catalysis and as a precursor for the production of bioactive molecules.

Scientific Research Applications

BDP has been extensively studied for its potential use in catalysis, particularly in the production of chiral compounds. It has been shown to be an effective ligand for the palladium-catalyzed asymmetric allylic alkylation reaction, which is used in the synthesis of various bioactive molecules. BDP has also been investigated for its potential use as a precursor for the production of phosphonate-based drugs, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to act as a nucleophile in catalytic reactions. BDP has a unique structure that allows it to interact with metal ions and form stable complexes, which are essential for catalytic reactions. The precise mechanism of action is still being investigated, and further research is needed to fully understand the role of BDP in catalysis.
Biochemical and Physiological Effects:
BDP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low cytotoxicity, making it a promising compound for use in biological studies. BDP has also been shown to have antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

BDP has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields and purity. It is also a versatile compound that can be used in a variety of catalytic reactions and as a precursor for the production of bioactive molecules. However, BDP also has some limitations. It is a relatively new compound and has not been extensively studied for its biological effects. It is also a relatively expensive compound, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of BDP. One area of research is the investigation of its potential use in the production of phosphonate-based drugs for the treatment of various diseases. Another area of research is the study of its mechanism of action in catalytic reactions, which could lead to the development of more efficient and selective catalysts. Additionally, further research is needed to fully understand the biochemical and physiological effects of BDP, which could have potential therapeutic applications.

properties

IUPAC Name

(4-bromophenyl)-[ethoxy(phenyl)phosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrO3P/c1-2-19-20(18,14-6-4-3-5-7-14)15(17)12-8-10-13(16)11-9-12/h3-11,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXJPBQJSVMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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